

AM841: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AM841, or (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol, is a potent, covalently acting agonist of the cannabinoid receptor 1 (CB1).[1] Its unique properties as a high-affinity electrophilic ligand have made it a valuable tool in cannabinoid research, particularly for studying receptor-ligand interactions and the physiological roles of the endocannabinoid system. This technical guide provides an in-depth overview of the discovery, detailed synthesis, and pharmacological properties of **AM841**, tailored for researchers and professionals in drug development.

Discovery and Rationale

AM841 was designed and synthesized as a classical cannabinoid affinity label.[1] The core rationale behind its development was to create a molecule that could form an irreversible covalent bond with its target receptor, thereby "locking" the receptor in an active state and allowing for detailed biochemical and structural studies. This was achieved by incorporating an electrophilic isothiocyanate group into a hexahydrocannabinol scaffold known to have a high affinity for the CB1 receptor. The isothiocyanate group is designed to react with a nucleophilic amino acid residue at or near the ligand-binding site of the receptor.[1]

Subsequent studies confirmed that **AM841** interacts covalently with a specific cysteine residue located in helix six of the CB1 receptor.[1] This covalent interaction leads to irreversible binding



and potent activation of the receptor.

Synthesis of AM841

The synthesis of **AM841** is a multi-step process that begins with the construction of the hexahydrocannabinol core, followed by the introduction of the isothiocyanate functionality. The following protocol is a summary of the synthetic route described in the literature.

Experimental Protocols

Synthesis of the Hexahydrocannabinol Core (Intermediate Compound 15 in Hua et al., 2017)

A detailed, step-by-step synthesis for a key intermediate (compound 14) leading to the final product is provided in the supplementary information of Hua et al., 2017. The conversion of a bromo-intermediate to an azido-intermediate (compound 15) is a key step towards introducing the amine functionality necessary for the isothiocyanate group.

- Step 1: Azidation of the Bromo-Intermediate (Formation of Compound 15)
 - To a solution of the bromo-intermediate (compound 14, 1 equivalent) in dimethylformamide (DMF), add sodium azide (NaN3, 3 equivalents).
 - Heat the reaction mixture to 80°C and stir for 12 hours.
 - After completion, quench the reaction with water and dilute with dichloromethane (CH2Cl2).
 - Wash the organic phase with brine, dry over magnesium sulfate (MgSO4), and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel (eluting with 50–80% diethyl ether in hexanes) to yield the azido-intermediate (compound 15) as a white solid.

Final Step: Conversion of Amine to Isothiocyanate (General Procedure)

The conversion of the primary amine precursor of **AM841** (AM4056) to the final isothiocyanate product (**AM841**) is a critical step.



- Step 2: Formation of the Isothiocyanate
 - Dissolve the amine precursor (1 equivalent) in a suitable solvent such as dichloromethane.
 - Add a slight excess of thiophosgene (CSCl2) or a safer equivalent reagent like 1,1'thiocarbonyldiimidazole (TCDI) and a non-nucleophilic base such as triethylamine (TEA)
 or diisopropylethylamine (DIPEA).
 - Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
 - Upon completion, wash the reaction mixture with water and brine.
 - Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate in vacuo.
 - Purify the crude product by column chromatography on silica gel to afford AM841.

Quantitative Data

The pharmacological properties of **AM841** have been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.



Parameter	Receptor	Value	Assay Method	Reference
Binding Affinity (Ki)	Human CB1	9.0 nM	Radioligand binding assay ([³H]CP55,940)	(Request PDF - ResearchGate) [2]
Human CB1	1.14 nM	Radioligand binding assay ([³H]CP55,940)	(ChemRxiv)[3]	
Functional Activity				
EC50 (cAMP Inhibition)	Human CB1	0.95 nM	Inhibition of forskolin- stimulated cAMP	(Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC - NIH)[4]
EC50 (EPSC Inhibition)	Rat CB1	6.8 nM	Inhibition of excitatory postsynaptic currents	(AM841, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed Central) [5]
In Vivo Efficacy				



GI Motility Inhibition (EC50)	Mouse	0.004 mg/kg (i.p.)	Upper gastrointestinal transit in mice	(AM841, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed Central) [5]
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Signaling Pathway and Mechanism of Action

AM841 exerts its effects primarily through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR). The binding of **AM841** to the CB1 receptor induces a conformational change that facilitates the coupling and activation of inhibitory G-proteins (Gi/o).

Experimental Protocol: cAMP Accumulation Assay

This assay is used to determine the functional agonism of **AM841** at the CB1 receptor.

- Cell Culture: Culture cells stably expressing the human CB1 receptor (e.g., CHO-hCB1 or AtT20-hCB1) in appropriate media.
- Cell Plating: Plate the cells in a multi-well plate at a suitable density and allow them to adhere overnight.
- Assay:
 - Wash the cells with a serum-free medium.
 - Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX or RO-20-1724) for a short period to prevent cAMP degradation.



- Add varying concentrations of **AM841** to the cells and incubate for a specified time.
- Stimulate the cells with forskolin, an adenylyl cyclase activator, to induce cAMP production.
- Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).
- Data Analysis: Plot the concentration-response curve and calculate the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

The activation of Gi/o proteins by the **AM841**-bound CB1 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). [6][7] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream signaling events.



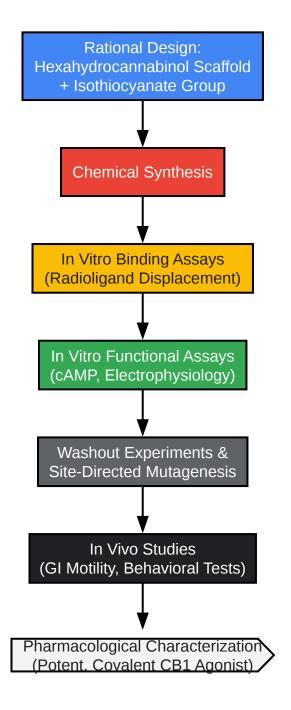
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AM841 Signaling Pathway through the CB1 Receptor.

Experimental and Logical Workflows

The discovery and characterization of **AM841** involved a logical progression of experiments, from rational design and synthesis to in-depth pharmacological evaluation.





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Logical workflow for the discovery and characterization of **AM841**.

Conclusion

AM841 stands as a significant tool for researchers in the field of cannabinoid pharmacology. Its covalent mode of action provides a unique means to study the intricacies of CB1 receptor activation and signaling. The detailed synthetic and pharmacological data presented in this guide are intended to facilitate its use in further research and drug development endeavors.



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